molecular formula C13H8BrI B180350 2-Bromo-7-iodo-9H-fluorene CAS No. 123348-27-6

2-Bromo-7-iodo-9H-fluorene

Cat. No.: B180350
CAS No.: 123348-27-6
M. Wt: 371.01 g/mol
InChI Key: GWUPMAMGLLLLHO-UHFFFAOYSA-N
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Description

2-Bromo-7-iodo-9H-fluorene: is a halogenated fluorene derivative with the molecular formula C13H8BrI and a molecular weight of 371.01 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to the fluorene core, making it a valuable intermediate in organic synthesis and material science.

Mechanism of Action

Target of Action

2-Bromo-7-iodo-9H-fluorene is primarily used as an intermediate in the synthesis of Ledipasvir . Ledipasvir is a potent inhibitor of HCV NS5A, a viral phosphoprotein that plays a crucial role in viral replication, assembly, and secretion . Therefore, the primary target of this compound, when used in this context, is the HCV NS5A protein.

Mode of Action

As an intermediate in the synthesis of ledipasvir, it contributes to the overall inhibitory effect of ledipasvir on the hcv ns5a protein . This inhibition disrupts the lifecycle of the hepatitis C virus, preventing its replication and spread within the host organism .

Biochemical Pathways

As a precursor to ledipasvir, it indirectly affects the hcv lifecycle by inhibiting the ns5a protein . This protein is involved in several stages of the viral lifecycle, including replication and assembly . By inhibiting this protein, the compound disrupts these processes, leading to a decrease in viral load.

Pharmacokinetics

It is known to be soluble in toluene As an intermediate in drug synthesis, its bioavailability and pharmacokinetic profile would be significantly altered upon conversion to the final drug product, ledipasvir .

Result of Action

As a precursor to ledipasvir, it contributes to the overall antiviral effect of this drug . Ledipasvir inhibits the HCV NS5A protein, disrupting the viral lifecycle and leading to a decrease in viral load .

Action Environment

It is known to be stable under normal conditions . Its solubility in toluene suggests that its chemical properties may be affected by the presence of organic solvents .

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the synthesis of Ledipasvir , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process

Cellular Effects

Given its role as an intermediate in the synthesis of Ledipasvir , it may influence cell function indirectly through its contribution to the production of this antiviral drug

Molecular Mechanism

As an intermediate in the synthesis of Ledipasvir , it may participate in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-Bromo-7-iodo-9H-fluorene are not well-characterized. It is known to be an intermediate in the synthesis of Ledipasvir

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-iodo-9H-fluorene typically involves the halogenation of fluorene derivatives. One common method includes the bromination of fluorene to obtain 2-bromofluorene, followed by iodination to introduce the iodine atom at the 7-position. The reaction conditions often involve the use of iodine and potassium iodate in a mixed solvent system of glacial acetic acid, water, and sulfuric acid, under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-iodo-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized fluorenes.

Scientific Research Applications

2-Bromo-7-iodo-9H-fluorene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Biological Studies: Employed in the study of halogenated compounds’ effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-iodo-9H-fluorene is unique due to the specific positioning of bromine and iodine atoms, which imparts distinct reactivity and properties. This makes it a versatile intermediate for various synthetic applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

2-bromo-7-iodo-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUPMAMGLLLLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558519
Record name 2-Bromo-7-iodo-9H-fluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123348-27-6
Record name 2-Bromo-7-iodo-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123348-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-7-iodofluorene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-7-iodo-9H-fluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-7-iodo-9H-fluorene
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Synthesis routes and methods I

Procedure details

Charged were 2-bromofluorene 25.0 g, iodine 11.5 g, orthoperiodic acid 4.88 g, acetic acid 150 ml, conc. sulfuric acid 3 ml and water 10 ml, and the mixture was heated at 60° C. for 30 minutes while stirring. Further, the temperature was elevated up to 90° C., and the mixture was heated for 3 hours while stirring. The reaction solution was left cooling down to room temperature and poured into 500 ml of water. The precipitate formed was filtered and washed with ethanol and water. The solid matter thus obtained was recrystallized from ethanol to obtain 26.5 g of yellow crystal of 2-bromo-7-iodofluorene.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
4.88 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of 2-bromofluorene (12.61 g, 50 mmol), acetic acid (125 mL), water (9 mL), concentrated sulfuric-acid (4 mL), iodine (5.1 g, 20.1 mmol) and iodic acid (2.2 g, 12.5 mmol) was heated at 80-90° C. for 2 hours, cooled and filtered. The solids were washed with acetic acid (100 mL) and water (500 mL), to yield the product 14.7 g (79% yield), m.p. 179-185° C. Mass Spec: m/z 418 (M+ diiodo), 370, 372 (M+ iodobromo), 322, 324,326 (M+ dibromo).
Quantity
12.61 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods III

Procedure details

A mixture of 2-bromofluorene (compound 19) (25.0 g, 0.1020 mol), glacial acetic acid (250 cm3), concentrated sulphuric acid (3 cm3) and water (20 cm3) became homogeneous on heating to 75° C. Periodic acid dihydrate (H5IO6, 4.56 g, 0.0200 mol) and pulverised 12 (10.2 g, 0.0402 mol) were added. The initial deep-purple colour changed to a brown during 2 h of heating and stirring at 75° C. Upon dilution with sodium hydrogensulphite (2.50 g) in water (25 cm3), the colour changed to yellow. The solution was subsequently diluted with water (500 cm3) and cooled to 0° C. to give a yellow precipitate. The excess liquid was decanted and the solid filtered off, washed repeatedly with cold ethanol (4×50 cm3), aqueous NaOH (5% solution, 4×50 cm3) and with water (4×50 cm3) to leave a yellow powder. The product was recrystallised from a solvent mixture of DCM and ethanol to yield a yellow powder (28.4 g, 74.9%). Melting point/° C.: 185.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
12
Quantity
10.2 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
74.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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